4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H17Cl2N3O2S. Further details about its structure, such as bond lengths and angles, are not provided in the search results.Scientific Research Applications
Synthesis Applications
- One-Pot Synthesis : A novel four-component one-pot synthesis method was developed for dihydropyrindines and tetrahydroquinolines, using an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, a cyclic N-morpholino alkene, and ammonium chloride. This method indicates the versatility of pyridine derivatives, including 4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride, in pharmaceutical chemistry and supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).
Chemical Synthesis and Reactivity
- Synthesis of Amino and Hydroxy Derivatives : The synthesis of 4-amino-thiomorpholine-1,1-dioxide and related derivatives from 1,4-thioxane-1,1-dioxide was demonstrated, showcasing the reactivity of thiomorpholine-1,1-dioxides with primary amines and diamines. This research highlights the potential of these compounds in various chemical syntheses (Asinger, Kaussen, Gold-Martin, & Saus, 1981).
Pyridine Derivatives
- Pyridine-Based Ligands : The synthesis of four different 4-functionalized pyridine-based ligands with aminomethyl groups was reported. These ligands can act as terdentate ligands for metal ions, suggesting applications in coordination chemistry (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
Molecular Structure Analysis
- Crystal and Molecular Structures : Studies on the crystal and molecular structures of thiopyranylidenedihydropyridine SS-dioxides were conducted. This research offers insights into the molecular geometry and π delocalization involving sulfur atoms, which can be relevant for understanding the structural properties of related compounds (Andreetti, Bocelli, & Sgarabotto, 1973).
Biological Activity Studies
- Inhibitors of CDP Reductase Activity : A series of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were synthesized and evaluated as inhibitors of CDP reductase activity. These compounds showed significant cytotoxicity in vitro and antineoplastic activity in vivo against L1210 leukemia, indicating their potential in medicinal chemistry and drug development (Liu et al., 1996).
Safety and Hazards
properties
IUPAC Name |
[4-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-8-9-7-10(1-2-12-9)13-3-5-16(14,15)6-4-13;;/h1-2,7H,3-6,8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTMNWGCQBZBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC(=NC=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.